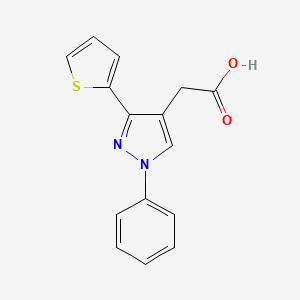
1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- can be achieved through several routes:
Cycloaddition Reactions: A common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance.
One-Pot Condensations: Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents.
Dehydrogenative Coupling: Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles.
Chemical Reactions Analysis
1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- undergoes various chemical reactions:
Scientific Research Applications
1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- involves its ability to donate and accept hydrogen bonds due to the presence of two nitrogen atoms in the pyrazole ring. This allows the compound to participate in intermolecular interactions, forming linear or cyclic complexes depending on the physical state and substituents . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- can be compared with other pyrazole derivatives:
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group at position 4 instead of an acetic acid group, which may influence its reactivity and applications.
3-Phenyl-1H-pyrazole: This derivative lacks the acetic acid group, making it less versatile in certain chemical reactions.
Aminophenazone and Phenazone: These drugs contain embedded pyrazole moieties and are used for their analgesic and anti-inflammatory properties.
Biological Activity
1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by empirical data from various studies.
Chemical Structure
The chemical formula of 1H-Pyrazole-4-acetic acid, 1-phenyl-3-(2-thienyl)- is C15H12N2O2S. The structure features a pyrazole ring substituted with a phenyl and a thienyl group, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the potent antimicrobial properties of pyrazole derivatives. For instance, compounds derived from 1H-Pyrazole-4-acetic acid were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Escherichia coli |
| 3 | 0.30 | Bacillus subtilis |
These results suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using in vivo models. In carrageenan-induced edema tests, it showed significant inhibition comparable to standard anti-inflammatory drugs like indomethacin:
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin | 76 |
| Pyrazole Derivative | 61 |
This indicates that the pyrazole derivative can effectively reduce inflammation .
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been investigated. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | 2.23 |
| RPMI-8226 (Multiple Myeloma) | 2.76 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of substituted pyrazoles and evaluated their biological activities. The most promising derivatives exhibited excellent antimicrobial activity with MIC values lower than standard antibiotics .
- In Vivo Studies : Another investigation focused on the anti-inflammatory effects of these compounds in animal models, demonstrating significant reduction in inflammatory markers .
Properties
CAS No. |
88696-85-9 |
|---|---|
Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O2S/c18-14(19)9-11-10-17(12-5-2-1-3-6-12)16-15(11)13-7-4-8-20-13/h1-8,10H,9H2,(H,18,19) |
InChI Key |
CACVUXDLPBDTMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















